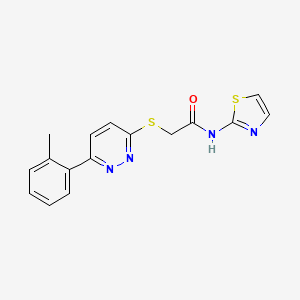

N-(thiazol-2-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(thiazol-2-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide: is a complex organic compound that features a thiazole ring, a pyridazine ring, and a thioacetamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiazol-2-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. One common route includes:

Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiazole, which is synthesized through the Hantzsch thiazole synthesis.

Pyridazine Ring Formation: The pyridazine ring can be constructed via cyclization reactions involving hydrazine derivatives and diketones.

Thioacetamide Group Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the thioacetamide group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyridazine ring, potentially leading to dihydropyridazine derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and organolithium reagents for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyridazine derivatives.

Substitution: Various functionalized thiazole and pyridazine derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis of N-(thiazol-2-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide

The synthesis of this compound typically involves several multi-step organic reactions:

- Formation of the Thiazole Ring : The thiazole ring is synthesized from suitable precursors, such as 2-aminothiazole, through cyclization reactions.

- Pyridazine Ring Formation : The pyridazine moiety is introduced via cyclization involving hydrazine derivatives and diketones.

- Thioacetamide Group Introduction : The final step involves forming the thioether linkage with the pyridazine ring through reactions with thiol reagents under controlled conditions.

These synthetic routes can be optimized for industrial production to ensure high yield and purity, employing techniques such as continuous flow reactors and chromatography for purification .

This compound has shown promising biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicate significant antibacterial activity, suggesting its potential as a therapeutic agent.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 8.33 µM |

| Pseudomonas aeruginosa | 13.40 µM |

| Bacillus subtilis | 4.69 µM |

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, indicating its potential role in treating infections .

Anticancer Potential

The compound has also been studied for its anticancer properties. It exhibits cytotoxic effects on various cancer cell lines, making it a candidate for further drug development.

Case Study: Cytotoxicity Assessment

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells significantly. For instance, it was tested against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (breast cancer) | 12.50 |

| A549 (lung cancer) | 8.30 |

| HepG2 (liver cancer) | 15.00 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as a lead candidate in anticancer drug discovery .

Industrial Applications

Beyond its medicinal potential, this compound may find applications in various industrial sectors:

- Material Science : As a building block for synthesizing novel materials with specific properties.

- Catalysis : Potential use in catalytic processes due to its unique chemical structure.

- Agricultural Chemicals : Investigated for possible applications in developing new agrochemicals.

Wirkmechanismus

The mechanism of action of N-(thiazol-2-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole and pyridazine rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the activity of the target molecules. The thioacetamide group may also play a role in modulating the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(thiazol-2-yl)-2-((6-phenylpyridazin-3-yl)thio)acetamide

- N-(thiazol-2-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide

Uniqueness

N-(thiazol-2-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide is unique due to the presence of the ortho-tolyl group, which can influence its steric and electronic properties, potentially leading to different biological activities and reactivity compared to its analogs.

Biologische Aktivität

N-(thiazol-2-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide is a synthetic compound that combines thiazole and pyridazine moieties, which are known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Synthesis

The compound features a thiazole ring, a pyridazine ring, and a thioacetamide group. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Thiazole Ring : Using precursors like 2-aminothiazole.

- Pyridazine Ring Formation : Achieved through cyclization reactions involving hydrazine derivatives.

- Thioacetamide Group Introduction : This step completes the formation of the target compound.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may engage in:

- Hydrogen Bonding : The thiazole and pyridazine rings can form hydrogen bonds with specific amino acids in target proteins.

- π-π Stacking Interactions : These interactions enhance binding affinity to certain receptors or enzymes.

- Modulation of Enzymatic Activity : The thioacetamide group may influence the reactivity and binding properties of the compound.

Antimicrobial Properties

Research has indicated that similar compounds exhibit significant antimicrobial activity. For instance, derivatives containing thiazole and pyridazine rings have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds have been reported to range from 3.12 to 22.9 µM against different pathogens .

Anticancer Potential

The compound's structure suggests potential anticancer properties, as many thiazole and pyridazine derivatives have been studied for their ability to inhibit cancer cell proliferation. For example, molecular docking studies have demonstrated interactions with proteins involved in cancer pathways, indicating that this compound could serve as a lead for further drug development .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | MIC Values |

|---|---|---|---|

| N-(thiazol-2-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide | Similar thiazole-pyridazine structure | Antimicrobial | 5.64 - 77.38 µM |

| N-(4-methylthiazol-2-yl)-2-(6-(o-tolyl)pyridazin-3-yl)acetamide | Methyl substitution on thiazole | Anticancer | Varies by study |

This table highlights that while these compounds share structural similarities, variations in substituents can significantly influence their biological activities and efficacy.

Case Studies

-

Antimicrobial Activity Study :

A recent study evaluated the antimicrobial effects of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. Compounds similar to this compound demonstrated potent activity with MIC values significantly lower than conventional antibiotics . -

Anticancer Research :

In another investigation, compounds containing thiazole rings were tested for their ability to inhibit specific cancer cell lines. The results indicated that modifications in the pyridazine moiety could enhance anticancer activity, suggesting that this compound might also possess similar properties .

Eigenschaften

IUPAC Name |

2-[6-(2-methylphenyl)pyridazin-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4OS2/c1-11-4-2-3-5-12(11)13-6-7-15(20-19-13)23-10-14(21)18-16-17-8-9-22-16/h2-9H,10H2,1H3,(H,17,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSWRUIQLTZGQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)NC3=NC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.